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Compound of Interest

Compound Name: Aleuritic acid

Cat. No.: B1665214 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Aleuritic acid
(9,10,16-trihydroxyhexadecanoic acid), a key component of shellac with significant applications

in the chemical and pharmaceutical industries. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics,

offering a foundational dataset for its identification, characterization, and utilization in research

and development.

Spectroscopic Data Summary
The spectral data of Aleuritic acid provides a unique fingerprint for its molecular structure. The

following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The data presented here is based on spectra typically recorded in deuterated

solvents such as DMSO-d6.

Table 1: ¹H NMR Spectral Data of Aleuritic Acid (Solvent: DMSO-d6)
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Chemical Shift (δ)
ppm

Multiplicity Integration
Tentative
Assignment

~3.38 m 1H H-10

~3.35 m 1H H-9

~3.21 t 2H H-16

~2.04 t 2H H-2

~1.40 m 2H H-3

~1.35 m 2H H-15

~1.24 br s ~16H
H-4 to H-8, H-11 to H-

14

Note: Specific chemical shifts, multiplicities, and coupling constants can vary slightly based on

solvent and experimental conditions. The broad singlet around 1.24 ppm corresponds to the

overlapping signals of the long methylene chain.

Table 2: ¹³C NMR Spectral Data of Aleuritic Acid

Chemical Shift (δ) ppm Tentative Assignment

~174.5 C-1 (COOH)

~73.0 C-9/C-10

~61.0 C-16

~35.0 - 22.0 Aliphatic Chain Carbons

Note: The assignments are based on typical chemical shift ranges for carboxylic acids,

secondary alcohols, primary alcohols, and aliphatic carbons.[1]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1665214?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: FT-IR Spectral Data of Aleuritic Acid

Wavenumber (cm⁻¹) Intensity Assignment

~3290 - 3402 Strong, Broad
O-H Stretching (Alcohols,

Carboxylic Acid)

~2927, 2850 Strong
C-H Stretching (Asymmetric &

Symmetric)

~1710 Strong
C=O Stretching (Carboxylic

Acid)

~1406 Medium C-O-H Bending

~1057 Medium C-O Stretching

Data compiled from multiple sources.[2][3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data of Aleuritic Acid

Technique Ionization Mode Observed m/z Interpretation

ESI-MS/MS Negative 171.1027

[C₉H₁₅O₃]⁻ Fragment

from cleavage

between C₉-C₁₀[4]

MALDI-FT-ICR-MS Positive [M+Na]⁺ Sodiated molecule

MALDI-FT-ICR-MS Positive [M-H₂O+Na]⁺
Sodiated molecule

after loss of water

LC-MS Positive 327.2133 [M+Na]⁺

Experimental Protocols
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The following sections provide generalized yet detailed methodologies for acquiring the

spectral data presented above. These protocols are intended as a guide and may require

optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy Protocol
This protocol is suitable for the structural analysis of Aleuritic acid using ¹H and ¹³C NMR.

Sample Preparation:

Accurately weigh 5-10 mg of purified Aleuritic acid.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d6, Methanol-d4) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required

for chemical shift referencing (though modern spectrometers can reference the residual

solvent peak).

Data Acquisition:

Place the NMR tube in the spectrometer.

Acquire the spectrum at a controlled temperature, typically 25 °C.

For ¹H NMR, standard acquisition parameters include a sufficient number of scans to

achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an appropriate

spectral width.

For ¹³C NMR, a longer acquisition time is generally required due to the low natural

abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to

singlets for each unique carbon. A longer relaxation delay (e.g., 2-10 seconds) is crucial

for accurate integration, especially for quaternary carbons.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the

residual solvent peak.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to

deduce proton-proton connectivities.

FT-IR Spectroscopy Protocol
This protocol describes the analysis of solid Aleuritic acid using an FT-IR spectrometer,

commonly with an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

Sample Preparation (ATR Method):

Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a

suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount (a few milligrams) of the solid Aleuritic acid sample directly onto

the ATR crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of Aleuritic acid with approximately 100-200 mg of dry, IR-grade potassium

bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Transfer the powder to a pellet-forming die.

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent pellet.
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Carefully remove the pellet from the die.

Data Acquisition:

Place the sample (ATR setup or KBr pellet in a holder) in the spectrometer's sample

compartment.

Collect a background spectrum of the empty ATR crystal or the ambient air. This will be

automatically subtracted from the sample spectrum.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

Data Analysis:

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).

Identify the characteristic absorption bands and compare them to known functional group

frequencies to confirm the structure of Aleuritic acid.

Mass Spectrometry Protocol
This protocol outlines a general procedure for the analysis of Aleuritic acid using Liquid

Chromatography-Mass Spectrometry (LC-MS), a common technique for non-volatile

compounds.

Sample Preparation:

Prepare a stock solution of Aleuritic acid at a concentration of approximately 1 mg/mL in

a suitable solvent such as methanol or acetonitrile.

Perform serial dilutions to create working solutions at concentrations appropriate for the

instrument's sensitivity (e.g., in the µg/mL to ng/mL range).

Filter the final solution through a 0.22 µm syringe filter to remove any particulates before

injection.
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LC-MS Analysis:

Liquid Chromatography (LC):

Use a reverse-phase column (e.g., C18) suitable for separating fatty acids.

The mobile phase typically consists of a gradient of water (often with a small amount of

acid like formic acid to aid ionization) and an organic solvent like acetonitrile or

methanol.

Set an appropriate flow rate and column temperature.

Mass Spectrometry (MS):

The LC eluent is directed into the mass spectrometer source, typically an Electrospray

Ionization (ESI) source.

Acquire data in both positive and negative ion modes to observe different adducts and

fragments. In positive mode, [M+H]⁺ or [M+Na]⁺ ions are common, while in negative

mode, [M-H]⁻ is typically observed.

Set the mass analyzer to scan a relevant m/z range (e.g., 100-500 amu).

For structural confirmation, perform tandem MS (MS/MS) experiments. This involves

isolating the precursor ion (e.g., the [M-H]⁻ ion) and subjecting it to collision-induced

dissociation (CID) to generate characteristic fragment ions.

Data Analysis:

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to Aleuritic
acid.

Examine the mass spectrum of this peak to confirm the molecular weight of the

compound.

Analyze the MS/MS fragmentation pattern to provide further structural confirmation by

identifying characteristic neutral losses (e.g., H₂O, CO₂) and fragment ions.
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Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the comprehensive spectral

analysis of a natural product like Aleuritic acid.

General Workflow for Spectroscopic Analysis of Aleuritic Acid

Sample Preparation

NMR Analysis IR Analysis MS Analysis

Data Interpretation
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FT-IR Data
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IR Spectrum
(Wavenumber cm⁻¹)

LC-MS & MS/MS
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Mass Spectrum
(m/z, Fragmentation)

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Aleuritic acid.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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